Oxybuprocaine

概要

準備方法

合成経路と反応条件: オキシブプロカインの合成は、いくつかのステップを必要とします。3-ヒドロキシ安息香酸のニトロ化により、3-ヒドロキシ-4-ニトロ安息香酸が生成されます。この化合物は、エタノールとのフィッシャーエステル化により、エチル3-ヒドロキシ-4-ニトロベンゾエートを生成します。次に、フェノキシドイオンを苛性カリから調製し、1-ブロモブタンでアルキル化して、エチル3-ブトキシ-4-ニトロベンゾエートを得ます。 生成物は塩酸から結晶化され、チオニルクロリドでハロゲン化されて、3-ブトキシ-4-ニトロベンゾイルクロリドが生成されます .

工業生産方法: オキシブプロカイン塩酸塩点眼液の工業生産では、オキシブプロカインを主成分とし、ベンザルコニウムブロミド、エデト酸二ナトリウム、ポリビニルアルコールが使用されます。 調製方法は、迅速な作用、広い拡散、強力な浸透、および副作用を最小限に抑えた持続的な麻酔を実現します .

化学反応の分析

反応の種類: オキシブプロカインは、エステル化、アルキル化、ハロゲン化などのさまざまな化学反応を起こします。 また、ナトリウムチャネルと相互作用し、神経細胞膜を安定化させて、ナトリウムイオンに対する膜の透過性を低下させることが知られています .

一般的な試薬と条件: オキシブプロカインの合成で使用される一般的な試薬には、エタノール、苛性カリ、1-ブロモブタン、塩酸、チオニルクロリドなどがあります。 反応は通常、制御された条件下で行われ、目的の生成物が得られるようにします .

生成される主な生成物: オキシブプロカインの合成中に生成される主な生成物には、エチル3-ヒドロキシ-4-ニトロベンゾエートと3-ブトキシ-4-ニトロベンゾイルクロリドが含まれ、これらは最終化合物の生成における中間体です .

科学研究への応用

オキシブプロカインは、特に化学、生物学、医学の分野で、科学研究で広く使用されています。眼科では、眼圧測定や異物の除去などの処置のために、目の表面を麻痺させるために使用されます。 耳鼻咽喉科では、診断目的や軽度の外科手術のために、鼻腔や咽頭の粘膜を麻痺させるために使用されます . さらに、オキシブプロカインは、無水ピロキシカム結晶の過飽和状態にパラシュート効果をもたらすことが判明しており、製薬開発における貴重な可溶化剤となっています .

科学的研究の応用

Ophthalmic Applications

Topical Anesthesia in Ophthalmology

Oxybuprocaine is widely utilized for inducing corneal anesthesia during minor ophthalmic procedures. Studies have demonstrated its effectiveness in achieving rapid onset and prolonged duration of anesthesia. For instance, a study found that complete corneal anesthesia was achieved within one minute of application and lasted for an average of 31.6 minutes in treated eyes .

Comparison with Other Anesthetics

This compound has been compared with other local anesthetics such as tetracaine and lidocaine. Research indicates that while both this compound and tetracaine provide similar anesthetic effects, this compound is less irritating to the conjunctiva . In a comparative study, patient satisfaction rates were high for both this compound and lidocaine, with no significant difference in pain relief during procedures .

Veterinary Applications

Use in Animals

This compound is not limited to human applications; it is also employed in veterinary medicine for corneal anesthesia in various animal species, including dogs and horses. A study highlighted the efficacy of this compound in inducing corneal anesthesia in dogs, where it was shown to be effective with minimal irritation .

Urological Applications

Pain Management During Catheterization

Recent research has explored the use of this compound hydrochloride gel for pain management during male urethral catheterization. The results indicated a significant reduction in pain levels during the procedure when compared to traditional methods . This suggests that this compound can enhance patient comfort in urological settings.

Safety and Efficacy Studies

Toxicity and Side Effects

While generally considered safe, this compound has been associated with adverse effects such as toxic epitheliopathy after excessive application. A documented case reported toxicity following the use of preservative-free this compound in a patient with Sjogren's syndrome, emphasizing the importance of dosage control .

Table 1: Comparative Efficacy of this compound vs. Other Anesthetics

| Parameter | This compound | Tetracaine | Lidocaine |

|---|---|---|---|

| Onset of Action (minutes) | 1 | 1 | 1 |

| Duration of Anesthesia (minutes) | 31.6 ± 9.7 | Similar | Longer |

| Conjunctival Irritation | Less | More | Moderate |

| Patient Satisfaction (%) | 93.33 | 93.18 | Similar |

Table 2: Pain Reduction During Urethral Catheterization

| Study Group | Pain Score (VAS) Pre-Procedure | Pain Score (VAS) Post-Procedure |

|---|---|---|

| This compound Group | 7 | 2 |

| Control Group | 7 | 5 |

作用機序

オキシブプロカインは、ナトリウムチャネルに結合し、神経細胞膜を可逆的に安定化させることで、その効果を発揮します。 これにより、膜のナトリウムイオンに対する透過性が低下し、脱分極が阻害され、神経インパルスの開始と伝達が阻害されます . この薬物は、血漿および肝臓のエステラーゼによって代謝されます .

類似の化合物との比較

オキシブプロカインは、テトラカイン、プロキシメタカイン、プロパラカインなどの他のエステル型局所麻酔薬に似ています。 テトラカインよりも刺激性が低いことが知られており、作用発現時間と持続時間は類似しています . 過飽和状態に対するパラシュート効果などの独特の特性により、他の局所麻酔薬と区別されます .

類似の化合物のリスト:- テトラカイン

- プロキシメタカイン

- プロパラカイン

類似化合物との比較

Oxybuprocaine is similar to other ester-type local anesthetics such as tetracaine, proxymetacaine, and proparacaine. it is known to be less irritating than tetracaine, with a similar onset and duration of action . Its unique properties, such as the parachute effect on supersaturated states, distinguish it from other local anesthetics .

List of Similar Compounds:- Tetracaine

- Proxymetacaine

- Proparacaine

生物活性

Oxybuprocaine, also known as this compound hydrochloride, is a local anesthetic widely used in various medical procedures. This article explores its biological activity, including its mechanism of action, clinical efficacy, and safety profile based on diverse research findings.

This compound functions primarily as a sodium channel blocker. By binding to sodium channels, it stabilizes the neuronal membrane and decreases its permeability to sodium ions. This action inhibits depolarization and effectively blocks the initiation and conduction of nerve impulses, resulting in local anesthesia .

Pharmacokinetics and Properties

This compound is characterized by:

- Type : Small molecule

- Target : Sodium channel protein type 10 subunit alpha (inhibitor)

- Absorption : Not well-studied; specific data unavailable

- Metabolism : Not detailed in available literature

- Half-life : Not specified

- Toxicity and Adverse Effects : Limited data on toxicity; adverse effects include minimal irritation compared to other local anesthetics like tetracaine .

Comparative Studies

-

Topical Anesthesia in Surgery :

A study compared this compound with lidocaine for topical anesthesia during surgical procedures. The results indicated that both anesthetics had similar efficacy in pain management, with a median Visual Analog Scale (VAS) score of 2 for both groups during surgery. Patient satisfaction was high, with 93.33% in the this compound group satisfied with their anesthesia .Characteristic Lidocaine Group (n=44) This compound Group (n=30) P value Age (years) 61.4 ± 10.8 62.6 ± 11.6 .65 Intraoperative Pain 2 [2,2] 2 [1,3] .81 Postoperative Pain 0 [0,0] 0 [0,1.25] .20 -

Corneal Anesthesia :

In veterinary studies, this compound was shown to produce significant corneal anesthesia within one minute of application, lasting from 15 to 50 minutes. The mean duration of complete corneal anesthesia was approximately 31.6 minutes . -

Pain Management During Catheterization :

A randomized controlled trial involving male patients undergoing urethral catheterization demonstrated that this compound gel significantly reduced pain during the procedure compared to placebo .

Safety Profile

This compound is generally considered safe with minimal systemic absorption when applied topically. Studies indicate that it causes less conjunctival irritation compared to other local anesthetics like tetracaine . However, adverse reactions can occur, including allergic reactions in sensitive individuals.

Case Studies and Research Findings

-

Effect on Corneal Thickness :

Research indicated that instillation of this compound resulted in minimal fluctuations in central corneal thickness (CCT) immediately after application but showed significant changes at various time intervals post-instillation . -

Comparison with Other Anesthetics :

A study comparing this compound with bupivacaine showed no significant difference in pain scores during intravitreal injections, suggesting comparable effectiveness across different types of local anesthetics .

特性

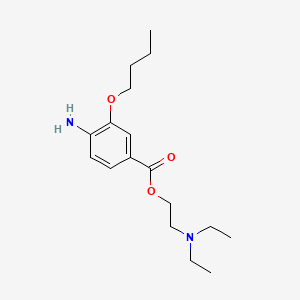

IUPAC Name |

2-(diethylamino)ethyl 4-amino-3-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3/h8-9,13H,4-7,10-12,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHHMUWAYWTMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13718-13-3 (hydrochloride), 5987-82-6 (mono-hydrochloride) | |

| Record name | Oxybuprocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048530 | |

| Record name | Benoxinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

42.7 [ug/mL] (The mean of the results at pH 7.4), Very soluble (hydrochloride salt), 5.44e-01 g/L | |

| Record name | SID56320722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Oxybuprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Oxybuprocaine binds to sodium channel and reversibly stabilizes the neuronal membrane which decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses. | |

| Record name | Oxybuprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

99-43-4 | |

| Record name | Oxybuprocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxybuprocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxybuprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benoxinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENOXINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXQ0JYM303 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216.5 °C | |

| Record name | Oxybuprocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxybuprocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。